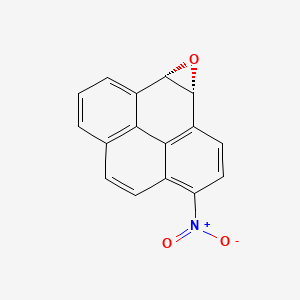![molecular formula C28H34O8 B561066 (4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione CAS No. 103804-06-4](/img/structure/B561066.png)
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione is a natural product found in Trichoderma longibrachiatum with data available.
Scientific Research Applications
Reaction Mechanisms and Chemical Synthesis
- Research by Hu and Wang (2013) explored the reaction mechanisms involving similar compounds to the one . They employed density functional theory (DFT) to study the multi-channel reaction mechanism, providing insights into the formation of various chemical products, which may include structures similar to the one mentioned (Hu & Wang, 2013).
Antibacterial Screening
- A study conducted by Juneja et al. (2013) described the synthesis and antibacterial screening of novel bis-isoxazolyl/pyrazolyl-1,3-diols. These compounds were characterized and tested for antibacterial activity, offering a potential avenue for the application of complex organic compounds like the one (Juneja et al., 2013).
Polymer Synthesis and Material Science
- The synthesis of donor-acceptor type poly(arylene ethynylene)s, incorporating electron-accepting units, was reported by Palai et al. (2010). This research demonstrates the use of complex organic structures in the field of polymer science and material engineering, which could relate to the application of the specified chemical compound (Palai et al., 2010).
Antiviral Research
- A 2021 study by Mohareb and Abdo focused on the synthesis of heterocyclic compounds with potential anti-COVID-19 properties. Their research into tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives highlights the use of complex organic molecules in developing antiviral drugs, relevant to the compound (Mohareb & Abdo, 2021).
Application in Catalysis
- The use of annulated diaminocarbene ligands in coordination with rhodium(I) and iridium(I) for catalytic hydroformylation studies was explored by Dastgir et al. (2009). This research demonstrates the potential application of complex organic molecules in catalysis, which may be relevant to the compound (Dastgir et al., 2009).
Tautomerism and Structural Analysis
- Morley, Krapcho, and Cummings (1996) examined tautomerism in similar compounds, providing a basis for understanding the structural dynamics of complex organic molecules, which could be applied to the compound (Morley, Krapcho, & Cummings, 1996).
Photopolymerization Studies
- Research by Irngartinger and Skipinski (1999) on the photopolymerization of substituted hexa-2,4-diynes offers insights into the photochemical properties of similar complex organic structures, potentially applicable to the compound (Irngartinger & Skipinski, 1999).
properties
CAS RN |
103804-06-4 |
|---|---|
Product Name |
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione |
Molecular Formula |
C28H34O8 |
Molecular Weight |
498.572 |
IUPAC Name |
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione |
InChI |
InChI=1S/C28H34O8/c1-7-9-11-13-18(29)17-15-25(4,34)28(35)26(5,24(17)33)22-20(19(30)14-12-10-8-2)21(31)16(3)23(32)27(22,6)36-28/h7-14,22,29-31,34-35H,15H2,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-17?,20-19?/t22-,25+,26-,27+,28+/m1/s1 |
InChI Key |
AJYDWIULPHVWEI-CHWFLFFVSA-N |
SMILES |
CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




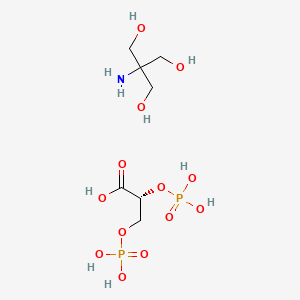
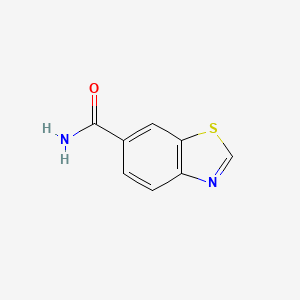
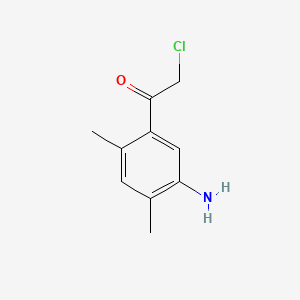
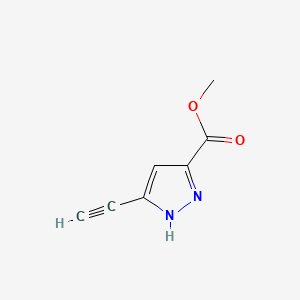
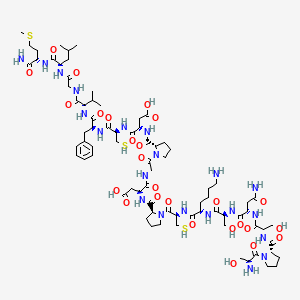
![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)
